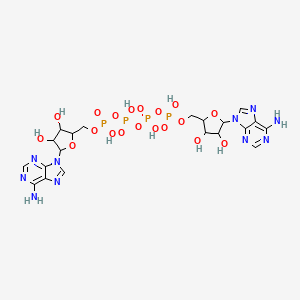
Bis(5'-adenylyl) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P1, P4-Bis(5'-adenosyl) tetraphosphate, also known as a(5')P4(5')a or adenosine(5')tetraphospho(5')adenosine, belongs to the class of organic compounds known as (5'->5')-dinucleotides. These are dinucleotides where the two bases are connected via a (5'->5')-phosphodiester linkage. P1, P4-Bis(5'-adenosyl) tetraphosphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, P1, P4-bis(5'-adenosyl) tetraphosphate is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Biological Significance
1. Energy Transfer and Storage
- Bis(5'-adenylyl) diphosphate plays a crucial role in cellular energy metabolism. It acts as a signaling molecule that participates in the regulation of metabolic pathways, particularly in energy transfer processes within cells. This compound is involved in the synthesis and hydrolysis of adenosine triphosphate (ATP), which is vital for cellular functions.
2. Signal Transduction
- The compound is implicated in signal transduction pathways. It serves as a substrate for various enzymes, including adenylyl cyclases, which convert ATP to cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in numerous physiological processes such as hormone signaling and neurotransmission .
Pharmacological Applications
1. Drug Development
- Research has indicated that this compound derivatives can serve as potential therapeutic agents. For instance, compounds that inhibit adenylyl cyclases are being investigated for their roles in treating heart failure and other cardiovascular diseases . The high-affinity inhibition of these enzymes suggests that this compound can be utilized to modulate cAMP levels, thereby influencing cardiac function.
2. Cancer Therapy
- Inhibition of adenylyl cyclase has been proposed as a strategy for cancer treatment. By manipulating the signaling pathways associated with cAMP, this compound can potentially alter tumor growth dynamics and improve therapeutic outcomes .
Synthetic Applications
1. Synthesis of Nucleotide Analogues
- The synthesis of this compound and its analogues is significant for developing new nucleotides with enhanced biological activity. Various synthetic methods have been explored to produce these compounds efficiently, enabling their use in biochemical research and drug development .
2. Molecular Docking Studies
- Recent studies have employed molecular docking techniques to explore the interactions of this compound with various biological targets. These investigations help elucidate the binding mechanisms and affinities of this compound, paving the way for designing more effective drugs targeting specific receptors or enzymes .
Case Studies
Análisis De Reacciones Químicas
Reactions of Bis(5'-adenylyl) diphosphate
This compound participates in several biochemical reactions:
Bis(5'-adenylyl)-tetraphosphatase Activity
Bis(5'-nucleosyl)-tetraphosphatase (symmetrical) hydrolyzes diadenosine 5',5'''-P1,P4-tetraphosphate to yield ADP .
Reactions catalyzed by Bis(5'-nucleosyl)-tetraphosphatase
| Reaction |
|---|
| P(1),P(4)-bis(5'-adenosyl) tetraphosphate + H(2)O = 2 ADP |
Bis(5'-adenosyl)-triphosphatase Activity
Bis(5'-adenosyl)-triphosphatase catalyzes the chemical reaction :
P1,P3-bis(5'-adenosyl) triphosphate + H2O ⇌ ADP + AMP
Adenylyl Cyclase Reactions
Adenylyl cyclases exhibit a reversible bireactant sequential mechanism . Free divalent cation and cation-5'-ATP serve as substrates, and cAMP, metal-PPi, and free divalent cation are products . Adenylyl cyclases catalyze a cation-dependent attack of the 3'-OH on the α-phosphate of an NTP, with PPi as a leaving group .
Role in Nucleoside Diphosphate Kinase Activity
Nucleoside diphosphate kinase has a major role in the synthesis of nucleoside triphosphates other than ATP . The ATP gamma phosphate is transferred to the NDP beta phosphate via a ping-pong mechanism, using a phosphorylated active-site intermediate .
Reactions involving Nucleoside diphosphate kinase
| Reaction |
|---|
| ATP + GTP = AMP + guanosine 3'-diphosphate 5'-triphosphate |
| Guanosine 3',5'-bis(diphosphate) + H(2)O = guanosine 5'-diphosphate + diphosphate |
| ATP + sulfate = diphosphate + adenylyl sulfate |
Influence on Enzyme Activity
This compound can influence enzyme activity through allosteric modulation and substrate competition, impacting pathways such as glycolysis and ATP synthesis.
Propiedades
Fórmula molecular |
C20H28N10O19P4 |
|---|---|
Peso molecular |
836.4 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
YOAHKNVSNCMZGQ-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Descripción física |
Solid |
Sinónimos |
adenosine(5')tetraphospho(5')adenosine Ap4A AppppA bis(5'-adenosyl)tetraphosphate diadenosine 5',5'''-P(1),P(4)--tetraphosphate diadenosine tetraphosphate P(1), P(4)-diadenosine-5'tetraphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















